molecular formula C21H21N3O3S B11604302 4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid

4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B11604302
M. Wt: 395.5 g/mol
InChI Key: OGGWPUNKQZRCQX-UHFFFAOYSA-N
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Description

4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a hexahydrocycloocta[b]thieno[3,2-e]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid typically involves multi-step organic synthesisCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents .

Industrial Production Methods

standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

4-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]benzoic acid

InChI

InChI=1S/C21H21N3O3S/c22-17-15-11-13-5-3-1-2-4-6-16(13)24-20(15)28-18(17)19(25)23-14-9-7-12(8-10-14)21(26)27/h7-11H,1-6,22H2,(H,23,25)(H,26,27)

InChI Key

OGGWPUNKQZRCQX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(=O)O)N

Origin of Product

United States

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